Cas no 1145-92-2 (Methanone,phenyl[(1R,2R)-2-phenylcyclopropyl]-, rel-)

Methanone,phenyl[(1R,2R)-2-phenylcyclopropyl]-, rel- structure
1145-92-2 structure
Nome del prodotto:Methanone,phenyl[(1R,2R)-2-phenylcyclopropyl]-, rel-
Numero CAS:1145-92-2
MF:C16H14O
MW:222.281764507294
CID:166137
PubChem ID:288136

Methanone,phenyl[(1R,2R)-2-phenylcyclopropyl]-, rel- Proprietà chimiche e fisiche

Nomi e identificatori

    • Methanone,phenyl[(1R,2R)-2-phenylcyclopropyl]-, rel-
    • phenyl-(2-phenylcyclopropyl)methanone
    • (1R*,2R*)-(2-Phenylcyclopropyl)phenylmethanone
    • (1SR,2SR)-phenyl(2-phenylcyclopropyl)ketone
    • CTK0F3619
    • Ethenesulfonic acid, phenyl-, phenyl ester
    • phenyl styrylsulfonate
    • phenyl((1R*,2R*)-2-phenylcyclopropyl)methanone
    • phenyl-(trans-2-phenylcyclopropyl)methanone
    • styrylsulfonic acid phenyl ester
    • trans-(2-phenylcyclopropyl)(phenyl)methanone
    • trans-1-benzoyl-2-phenylcyclopropane
    • trans-phenyl(2-phenylcyclopropyl)methanone
    • starbld0046945
    • 15295-43-9
    • Methanone, phenyl(2-phenylcyclopropyl)-
    • SCHEMBL13975670
    • NSC168921
    • 1145-91-1
    • NSC-148869
    • phenyl(2-phenylcyclopropyl)methanone
    • NSC148869
    • AKOS015946035
    • NS-02722
    • Methanone,phenyl(2-phenylcyclopropyl)-
    • MFCD09888791
    • NSC-172578
    • NSC-168921
    • NSC172578
    • DTXSID80921401
    • SMR001798342
    • CHEMBL2132509
    • 1145-92-2
    • phenyl-(2-phenyl-cyclopropyl)-methanone
    • MLS002920756
    • 1-Benzoyl-2-phenylcyclopropane
    • Inchi: InChI=1S/C16H14O/c17-16(13-9-5-2-6-10-13)15-11-14(15)12-7-3-1-4-8-12/h1-10,14-15H,11H2
    • Chiave InChI: ZLYYQUZSKSMWAG-UHFFFAOYSA-N
    • Sorrisi: C1C=CC(C(C2CC2C2C=CC=CC=2)=O)=CC=1

Proprietà calcolate

  • Massa esatta: 222.10452
  • Massa monoisotopica: 222.104465066g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 3
  • Complessità: 271
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.5
  • Superficie polare topologica: 17.1Ų

Proprietà sperimentali

  • PSA: 17.07
  • LogP: 3.67300
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.